molecular formula C6H15ClN2O2 B1395393 2-Amino-N-(3-methoxypropyl)acetamide hydrochloride CAS No. 1219964-02-9

2-Amino-N-(3-methoxypropyl)acetamide hydrochloride

Cat. No.: B1395393
CAS No.: 1219964-02-9
M. Wt: 182.65 g/mol
InChI Key: DXPJXTJDJWQYKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of 2-Amino-N-(3-methoxypropyl)acetamide hydrochloride typically involves the reaction of 2-aminoacetamide with 3-methoxypropylamine in the presence of hydrochloric acid. The reaction conditions often include controlled temperature and pH to ensure the desired product is obtained with high purity . Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to meet industrial standards .

Chemical Reactions Analysis

2-Amino-N-(3-methoxypropyl)acetamide hydrochloride undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 2-Amino-N-(3-methoxypropyl)acetamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biochemical pathways, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

2-Amino-N-(3-methoxypropyl)acetamide hydrochloride can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties .

Properties

IUPAC Name

2-amino-N-(3-methoxypropyl)acetamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2O2.ClH/c1-10-4-2-3-8-6(9)5-7;/h2-5,7H2,1H3,(H,8,9);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXPJXTJDJWQYKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCNC(=O)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Amino-N-(3-methoxypropyl)acetamide hydrochloride
Reactant of Route 2
Reactant of Route 2
2-Amino-N-(3-methoxypropyl)acetamide hydrochloride
Reactant of Route 3
2-Amino-N-(3-methoxypropyl)acetamide hydrochloride
Reactant of Route 4
Reactant of Route 4
2-Amino-N-(3-methoxypropyl)acetamide hydrochloride
Reactant of Route 5
Reactant of Route 5
2-Amino-N-(3-methoxypropyl)acetamide hydrochloride
Reactant of Route 6
Reactant of Route 6
2-Amino-N-(3-methoxypropyl)acetamide hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.